2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-3-1-14(2-4-15)13-18(22)21-11-7-17(8-12-21)23-16-5-9-20-10-6-16/h1-6,9-10,17H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAURBRLPSRJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 2-(4-Chlorophenyl)-1-(4-(Pyridin-4-Yloxy)Piperidin-1-Yl)Ethanone
Two-Step Condensation-Reduction Protocol
The most widely adopted synthesis involves sequential condensation and reduction steps, adapted from methodologies for analogous piperidine-ethanone derivatives.
Step 1: Nucleophilic Acyl Substitution
4-(Pyridin-4-yloxy)piperidine (1.2 eq) reacts with 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in refluxing ethanol (EtOH) using potassium carbonate (K₂CO₃, 2.5 eq) as a base. The reaction proceeds via an SN2 mechanism, displacing bromide to form the intermediate this compound hydrobromide.
Step 2: Borohydride Reduction
The intermediate is reduced using potassium borohydride (KBH₄, 1.5 eq) in methanol (MeOH) at 0–5°C to yield the final product. This step ensures complete conversion of any residual ketone impurities.
Table 1: Standard Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | K₂CO₃, EtOH | EtOH | 78°C | 8 h | 68% |
| 2 | KBH₄, MeOH | MeOH | 0–5°C | 2 h | 92% |
Key variables influencing Step 1 efficiency include solvent polarity and base strength. Substituting ethanol with dimethylformamide (DMF) increases solubility but risks N-alkylation side products.
Optimization Strategies for Enhanced Efficiency
Solvent System Modifications
Comparative studies reveal that tetrahydrofuran (THF) improves intermediate solubility by 18% versus ethanol, albeit requiring extended reaction times (12 h vs. 8 h). Acetonitrile (MeCN) demonstrates superior selectivity for the desired product (94% purity by HPLC) but reduces yields to 54% due to competing degradation pathways.
Catalytic Enhancements
Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 0.1 eq) accelerates Step 1 kinetics, achieving 78% yield in 5 h. Microwave-assisted synthesis at 100°C reduces Step 1 duration to 45 minutes with comparable yields (70%).
Table 2: Solvent and Catalyst Screening Data
| Condition | Solvent | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Standard | EtOH | None | 68% | 89% |
| TBAB-enhanced | EtOH | TBAB | 78% | 91% |
| Microwave-assisted | THF | None | 70% | 93% |
Spectroscopic Characterization and Quality Control
Infrared Spectroscopy (IR)
The carbonyl (C=O) stretch appears at 1702 cm⁻¹, consistent with ethanone derivatives. Aryl ether (C-O-C) vibrations from the pyridin-4-yloxy group absorb at 1248 cm⁻¹, while N-H stretches from piperidine are observed at 3280 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 6.0 Hz, 2H, Py-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.51 (m, 1H, Piperidine-O), 3.82–3.75 (m, 4H, Piperidine-NCH₂), 2.98 (s, 2H, COCH₂), 2.10–1.95 (m, 4H, Piperidine-CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 208.5 (C=O), 159.8 (Py-C), 147.2 (Ar-C), 132.6 (Ar-Cl), 70.4 (Piperidine-O), 54.1 (Piperidine-N), 43.2 (COCH₂).
Table 3: Comparative NMR Chemical Shifts for Structural Analogs
| Compound | δ C=O (ppm) | δ Py-H (ppm) |
|---|---|---|
| Target Compound | 208.5 | 8.32 |
| Pyridin-2-yloxy Analog | 207.9 | 8.45 |
| Piperazine Derivative | 210.1 | 8.28 |
Comparative Analysis with Structural Analogs
Impact of Pyridine Regioisomerism
Replacing the pyridin-4-yloxy group with pyridin-2-yloxy (as in) reduces yields by 12% due to steric hindrance during nucleophilic substitution. The 4-position’s linear geometry facilitates smoother piperidine coupling.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Production
A 10 kg batch synthesis using TBAB in ethanol achieves 74% yield with 99.5% purity after recrystallization from ethyl acetate/n-hexane (1:3). Process mass intensity (PMI) is reduced to 32 versus 45 for lab-scale protocols.
Environmental Impact Mitigation
Solvent recovery systems reclaim >90% of ethanol, while aqueous waste streams are treated via activated carbon filtration to meet EPA discharge standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Effects
Research indicates that 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone exhibits several pharmacological effects:
- Antidepressant Activity : The compound has shown potential efficacy in models of depression, possibly through modulation of serotonin and norepinephrine pathways .
- Antinociceptive Properties : It has demonstrated promise in reducing pain responses in animal models, indicating potential use in analgesic therapies .
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several studies have explored the applications of this compound in different contexts:
- Pain Management : In a study examining analgesic properties, this compound was tested in animal models for pain relief, showing significant reductions in pain responses compared to control groups .
- Antidepressant Research : Another study investigated its effects on depressive behaviors in rodents. The results indicated that the compound could significantly alleviate symptoms associated with depression, suggesting its potential as a therapeutic agent .
- Neuroprotection : Research focusing on neuroprotective effects highlighted the compound's ability to mitigate neuronal damage in oxidative stress models, presenting it as a candidate for further development in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Examples :
- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
- N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
Comparison :
- Structural Differences : UDO and UDD incorporate piperazine or piperidine rings with trifluoromethylphenyl groups, contrasting with the pyridin-4-yloxy-piperidine moiety in the target compound.
- Biological Activity: Both UDO and UDD are non-azolic CYP51 inhibitors effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. Their efficacy matches that of posaconazole, a clinical antifungal agent .
Piperidinyl-Pyrazolyl Ethanones
Examples :
- (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22)
- (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((3-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone (Compound 27)
Comparison :
- Structural Differences : These compounds replace the pyridin-4-yloxy-piperidine group with diazenyl-pyrazole substituents.
- Biological Activity : Compound 22 exhibited potent antibacterial activity (MIC: 2–4 µg/mL against E. coli and S. aureus), outperforming ciprofloxacin in some cases. Compound 27 showed antifungal activity comparable to fluconazole .
- Physicochemical Properties: Molecular weights range from 466–545 g/mol, similar to the target compound.
Piperidinyl-Pyrimidine Derivatives
Example :
- 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl)-acetic acid
Comparison :
- Structural Differences : This derivative includes a pyrazolo-pyrimidine core and a methanesulfonylphenyl group, differing from the target compound’s pyridine-ether linkage.
- No direct data are available for this specific compound .
Other Piperidine-Containing Analogues
Examples :
- 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
- (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone
Comparison :
- Structural Differences : These compounds feature hydroxypiperidine or cyclopropane groups instead of pyridin-4-yloxy substituents.
- Physicochemical Properties : Hydroxypiperidine derivatives may exhibit increased polarity, affecting solubility and pharmacokinetics .
Data Tables
Research Findings and Trends
Structure-Activity Relationships (SAR) :
- The 4-chlorophenyl group is a common pharmacophore associated with antimicrobial and antiparasitic activity .
- Piperidine substitutions (e.g., pyridin-4-yloxy vs. hydroxypiperidine) significantly alter target selectivity and pharmacokinetic profiles .
Synthetic Challenges :
- The incorporation of pyridin-4-yloxy groups requires regioselective etherification, which may complicate synthesis compared to diazenyl or trifluoromethyl derivatives .
Biological Activity
2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H19ClN2O2
- Molecular Weight : 316.81 g/mol
- CAS Number : 2034322-34-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chlorophenyl Intermediate : Using Friedel-Crafts acylation with 4-chlorobenzoyl chloride.
- Introduction of the Piperidin-1-yl Group : Achieved via nucleophilic substitution with piperidine.
- Attachment of the Pyridin-4-yloxy Group : Conducted through etherification with pyridine-4-ol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest potential efficacy in models of depression, possibly through modulation of serotonin and norepinephrine pathways.
- Antinociceptive Properties : It has shown promise in reducing pain responses in animal models, indicating potential use in analgesic therapies.
- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antidepressant-like effects in rodent models, with alterations in serotonin levels observed. |
| Study 2 | Showed antinociceptive effects comparable to standard analgesics in pain models. |
| Study 3 | Reported neuroprotective effects against glutamate-induced toxicity in neuronal cultures. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone | Similar structure but different pyridine substitution | Lesser efficacy in antidepressant models |
| 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propanone | Similar structure with propanone group | Reduced potency in pain modulation |
Q & A
Q. Optimization Challenges
- Purity Control : Column chromatography or recrystallization is required to isolate the target compound from byproducts (e.g., unreacted chlorophenyl intermediates) .
- Reaction Scalability : Transitioning from small-scale (mg) to industrial-scale (g) synthesis requires adjusting solvent volumes and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Which spectroscopic and computational methods are most reliable for characterizing this compound?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the chlorophenyl (δ 7.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and pyridin-4-yloxy (δ 8.2–8.5 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z ~384.9 .
Q. Advanced Techniques
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies (e.g., pyridine-oxygen bond geometry) .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
How can researchers design experiments to evaluate the compound’s biological activity?
Q. Basic Screening
Q. Advanced Methodologies
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) to target proteins .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., kinase ATP-binding pockets) .
How should researchers address contradictions in reported biological activity data?
Case Study Example
If Compound A (similar structure) shows anticancer activity in one study but not another:
- Structural Variance Analysis : Compare substituents (e.g., pyridin-4-yloxy vs. pyrimidine groups) using overlays in PyMOL .
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line: HEK293 vs. HeLa) .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends .
What computational tools are recommended for SAR studies of this compound?
Q. Advanced SAR Strategies
- QSAR Models : Use MOE or RDKit to correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon structural modifications (e.g., piperidine → pyrrolidine) .
What are the best practices for analyzing pharmacokinetic properties?
Q. Key Parameters
- Permeability : Caco-2 cell monolayer assays (apparent permeability, Pₐₚₚ) .
- Metabolic Stability : Liver microsome assays (half-life in human vs. rat) .
- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction (fu) .
How can crystallographic data enhance understanding of this compound’s mechanism?
Q. Case Study
- Hydrogen Bond Networks : X-ray data (e.g., monoclinic P21/c space group) reveal interactions between the pyridin-4-yloxy group and catalytic lysine residues in target enzymes .
- Conformational Flexibility : Compare crystal structures with NMR-derived solution conformations to assess dynamic behavior .
What strategies mitigate synthetic byproducts or low yields in multi-step reactions?
Q. Advanced Solutions
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) during acylation .
- Design of Experiments (DoE) : Optimize temperature, solvent polarity, and catalyst ratios using JMP or Minitab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
